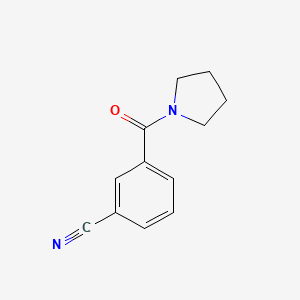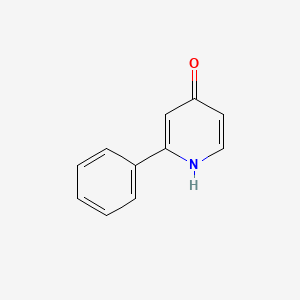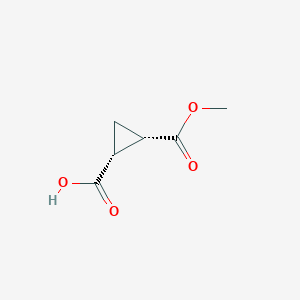
3-(Pyrrolidinocarbonyl)benzonitrile
描述
3-(Pyrrolidinocarbonyl)benzonitrile is an organic compound with the molecular formula C12H12N2O It features a benzonitrile group attached to a pyrrolidine ring via a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidinocarbonyl)benzonitrile typically involves the reaction of benzonitrile derivatives with pyrrolidine. One common method is the reaction of 3-cyanobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents, are also being explored to minimize environmental impact .
化学反应分析
Types of Reactions
3-(Pyrrolidinocarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
3-(Pyrrolidinocarbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(Pyrrolidinocarbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrrolidine ring.
Pyrrolidine: A basic structure without the benzonitrile group.
3-(Pyrrolidinocarbonyl)phenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
3-(Pyrrolidinocarbonyl)benzonitrile is unique due to the combination of the benzonitrile and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds .
属性
IUPAC Name |
3-(pyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALHOPGBNLNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea](/img/structure/B3162916.png)

![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)
![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)
![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)



